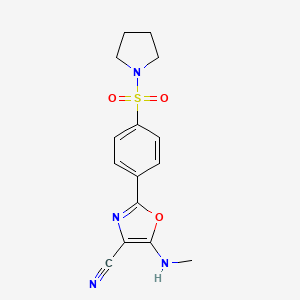

![molecular formula C18H20N4O3 B2548087 N-((1-(嘧啶-2-基)哌啶-4-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1235118-34-9](/img/structure/B2548087.png)

N-((1-(嘧啶-2-基)哌啶-4-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

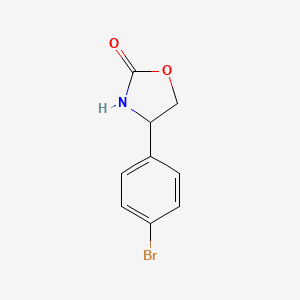

The compound N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule that may be related to the field of medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with potential pharmacological activities. For instance, the first paper discusses a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides that show affinity for dopamine D(2) and serotonin 5-HT(3) receptors . The second paper explores the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance analgesic properties . These studies suggest that the compound may also have interesting binding properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For example, the synthesis of pyridine-3-carboxamides in the first paper was achieved by preparing the corresponding benzamide and then introducing various substituents to optimize receptor binding affinity . In the second paper, the synthesis involved the condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate, followed by a reaction with benzylamines . These methods indicate that the synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide would likely require careful planning of the synthetic route, selection of appropriate starting materials, and precise control of reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds can greatly influence their pharmacological profile. The first paper mentions that the optical resolution of a racemic mixture resulted in enantiomers with significantly different receptor binding affinities, highlighting the importance of stereochemistry . Additionally, an X-ray crystallographic study revealed the existence of energetically stable conformers, which may contribute to the high affinity for the target receptors . These findings suggest that the molecular structure, including stereochemistry and conformation, of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide would be critical to its function and potential therapeutic effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds can provide insights into the reactivity of the compound . The papers describe reactions such as condensation, displacement of substituents, and the introduction of lipophilic groups to enhance receptor binding . These reactions are likely to be relevant for the synthesis and potential modification of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide to optimize its pharmacological properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can be inferred. The solubility, lipophilicity, and stability of the compound would be important for its bioavailability and pharmacokinetics. The papers suggest that the introduction of certain substituents can enhance lipophilicity and, consequently, receptor binding affinity . These properties would need to be carefully considered in the development of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide as a potential therapeutic agent.

科学研究应用

合成与表征

- Khatiwora 等人 (2013) 的一项研究专注于合成新型苯甲酰胺的金属配合物,包括与 N-((1-(嘧啶-2-基)哌啶-4-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺相关的衍生物。这些化合物通过分析和光谱数据表征,显示出对各种细菌菌株的潜在抗菌活性,其中铜配合物表现出比游离配体更好的活性 (Khatiwora 等人,2013).

生物活性研究

- Rahmouni 等人 (2016) 探索了新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的合成和生物学评价。这些衍生物在细胞毒性和 5-脂氧合酶抑制试验中显示出显着的活性,表明它们作为治疗剂的潜力 (Rahmouni 等人,2016).

抗癌和抗结核剂

- Jeankumar 等人 (2013) 设计并合成了噻唑-氨基哌啶杂合类似物作为潜在的结核分枝杆菌 GyrB 抑制剂。在所研究的化合物中,一种在结核分枝杆菌 smegmatis GyrB ATPase 测定、结核分枝杆菌 DNA 促旋酶超螺旋测定和抗结核活性中显示出有希望的活性,在测试浓度下无细胞毒性 (Jeankumar 等人,2013).

镇痛特性

- Ukrainets 等人 (2015) 研究了 N-(苄基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺分子中吡啶部分的第 8 位甲基化,以增强其镇痛特性。这种修饰导致生物活性增加,特别是在对位取代的衍生物中,突出了潜在的新型镇痛化合物 (Ukrainets 等人,2015).

癫痫治疗

- Amato 等人 (2011) 探索了 N-吡啶基和嘧啶苯甲酰胺作为 KCNQ2/Q3 钾离子通道开放剂,用于治疗癫痫。一种化合物在癫痫和大鼠疼痛模型中显示出显着的活性,尽管在重复给药后具有不可接受的毒性。这项研究有助于持续寻找有效的癫痫治疗方法 (Amato 等人,2011).

未来方向

属性

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c23-17(14-2-3-15-16(10-14)25-12-24-15)21-11-13-4-8-22(9-5-13)18-19-6-1-7-20-18/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJNEBVKMUZGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

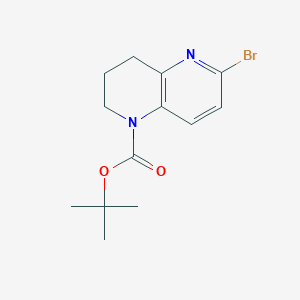

![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B2548008.png)

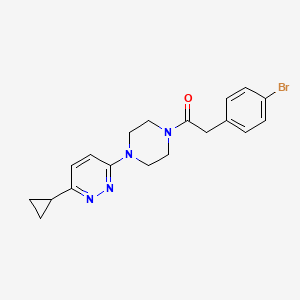

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2548011.png)

![(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2548017.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)

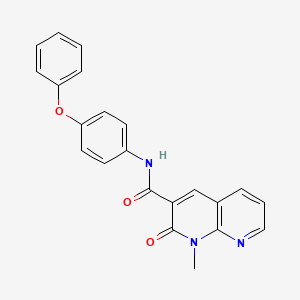

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)